N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide, commonly known as N-[(4-isopropylphenyl)methyl]-2,4-dimethoxy-5-chlorobenzamide (known as CTDP-31), is a novel chemical compound that has been extensively studied for its potential applications in scientific research. CTDP-31 is a piperazine derivative that has shown promising results in various studies, including its use as a potential therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of CTDP-31 is not fully understood. However, it has been shown to interact with various targets in the body, including the dopamine transporter and sigma-1 receptor. CTDP-31 may also modulate the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have various biochemical and physiological effects in the body. In animal studies, CTDP-31 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. CTDP-31 may also have potential applications in the treatment of addiction and substance abuse.
Advantages and Limitations for Lab Experiments
CTDP-31 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for its targets, making it a useful tool for studying various biological processes. However, CTDP-31 may have limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on CTDP-31. One potential direction is the development of new compounds based on the CTDP-31 scaffold for use as potential therapeutic agents. Another direction is the further investigation of the mechanism of action of CTDP-31 and its potential applications in various scientific research fields. Additionally, the potential use of CTDP-31 in combination with other compounds for the treatment of various diseases should be further explored.
Scientific Research Applications
CTDP-31 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CTDP-31 has been shown to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CTDP-31 has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, CTDP-31 has been used as a scaffold for the development of new compounds with potential therapeutic properties.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3/c1-16(2)18-7-5-17(6-8-18)15-26-9-11-27(12-10-26)23(28)25-20-13-19(24)21(29-3)14-22(20)30-4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWTLBMCYSEGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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